molecular formula C20H15F2N3O2S B3401714 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1040683-03-1

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B3401714
CAS No.: 1040683-03-1
M. Wt: 399.4 g/mol
InChI Key: IMOCYASHDLADCH-UHFFFAOYSA-N
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Description

The compound 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic molecule featuring notable fluoro and methyl groups, alongside a benzothienopyrimidine core. This compound finds relevance in various fields due to its intricate structure and potential bioactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide generally involves multi-step organic reactions. Key steps include:

  • Formation of the benzothienopyrimidine core via cyclization reactions.

  • Introduction of the fluoro and methyl groups through halogenation and alkylation.

  • Amide bond formation between the benzothienopyrimidine derivative and the acetamide group.

Reaction conditions often require controlled temperatures, inert atmospheres (such as nitrogen or argon), and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production would leverage continuous flow reactors to optimize yields and scalability. Catalysts, pressure conditions, and purification techniques like recrystallization or chromatography are critical to achieving high purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidation to form corresponding sulfoxides or sulfones.

  • Reduction: Potential for reduction of the oxo group, resulting in hydroxyl derivatives.

  • Substitution: Electrophilic aromatic substitution reactions due to the benzothienopyrimidine core.

Common Reagents and Conditions

  • Oxidation typically uses reagents like m-chloroperoxybenzoic acid (mCPBA).

  • Reduction often involves hydride donors such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution reactions utilize halogenating agents and Lewis acids.

Major Products

  • Oxidation products like sulfoxides and sulfones.

  • Reduction products featuring hydroxyl groups.

  • Substitution products with varied electrophilic groups introduced.

Scientific Research Applications

This compound’s unique structure makes it significant in several fields:

  • Chemistry: Utilized in synthesis pathways for more complex molecules.

  • Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor modulation.

  • Medicine: Explored for pharmaceutical applications, particularly in the design of new therapeutic agents.

  • Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. Its fluoro and methyl groups enhance its binding affinity and selectivity, modulating biological pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

  • 2-(9-chloro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide

Uniqueness

Compared to these analogs, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide features a distinct combination of fluoro and methyl groups, conferring unique physical and chemical properties such as increased lipophilicity and electronic effects that enhance its reactivity and bioactivity.

Let’s chat about any details you might find interesting or dive deeper into any specific section.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S/c1-10-6-7-12(21)8-14(10)24-16(26)9-25-11(2)23-18-17-13(22)4-3-5-15(17)28-19(18)20(25)27/h3-8H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOCYASHDLADCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 5
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

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